molecular formula C20H20N6O3S B2821999 N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351615-56-9

N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2821999
CAS No.: 1351615-56-9
M. Wt: 424.48
InChI Key: HGEOOSBUYUKEMW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This complex compound features a multi-heterocyclic structure, incorporating a dihydrothiazolopyridine core linked to a pyrazine carboxamide and an N-(2-ethoxyphenyl) group . This structural motif is characteristic of molecules designed for targeted protein inhibition. Compounds with similar fused heterocyclic scaffolds and pyrazine-carboxamide linkages have been identified as potent inhibitors in structure-based drug discovery programs, particularly against oncology targets such as AXL kinase . The pyrazine-2-carboxamide unit is a recognized pharmacophore that can effectively interact with the hinge region of kinase ATP-binding sites . The specific spatial arrangement of this molecule suggests potential for high-affinity binding and selectivity, making it a valuable chemical probe for investigating signaling pathways involved in tumor growth, metastasis, and drug resistance . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own characterization to confirm the compound's suitability for specific experimental conditions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-2-29-16-6-4-3-5-13(16)24-20(28)26-10-7-14-17(12-26)30-19(23-14)25-18(27)15-11-21-8-9-22-15/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,24,28)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEOOSBUYUKEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The thiazolo[5,4-c]pyridine core distinguishes the target compound from analogues with thieno[3,2-c]pyridine or pyrazolo[3,4-d]thiazole systems (Table 1).

Table 1: Core Structure and Substituent Comparison

Compound Core Structure Key Substituents Biological Activity (if reported)
Target Compound Thiazolo[5,4-c]pyridine Pyrazine-2-carboxamido, 2-ethoxyphenyl Not specified
(2a/b) Thiazolo[5,4-c]pyridine Boc-protected pyrrolidine PARK7 inhibition (implied)
(7a-h) Thieno[3,2-c]pyridine Chlorophenyl, thieno[3,2-c]pyridine Antimicrobial (MIC < reference drugs)
Clopidogrel () Thieno[3,2-c]pyridine Methyl ester, chlorophenyl Antiplatelet (P2Y12 receptor antagonist)
  • Thiazolo vs. This difference may influence target selectivity or metabolic stability .
  • Pyrazine vs. Pyrrolidine Substituents : The pyrazine carboxamido group in the target compound offers hydrogen-bonding capability absent in ’s Boc-pyrrolidine derivatives, which may improve binding affinity to enzymatic targets .

Key Research Findings

Structural Flexibility : The thiazolo[5,4-c]pyridine core accommodates diverse substituents (e.g., pyrazine, ethoxyphenyl), enabling tailored interactions with biological targets .

Stereochemical Complexity : Analogues like clopidogrel demonstrate the importance of stereochemical resolution for therapeutic efficacy, a consideration absent in the target compound’s current data .

Antimicrobial Potential: Thieno derivatives outperform reference antibiotics, suggesting that the target compound’s pyrazine-thiazolo hybrid could be explored for similar applications .

Q & A

Q. What are the established multi-step synthetic routes for this compound, and how can intermediate purity be ensured?

The synthesis typically involves:

  • Step 1 : Condensation of a pyrazine-2-carboxylic acid derivative with a thiazolo-pyridine precursor under reflux conditions using coupling agents like EDCI or HOBt .
  • Step 2 : Cyclization of intermediates via nucleophilic acyl substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., DBU) to stabilize reactive intermediates .
  • Purity Control : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase columns (C18) ensures >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural fidelity at each step .

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : Assigns proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and verifies amide bond formation (NH peaks at δ 8.2–9.0 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiazolo-pyridine and pyrazine rings (e.g., 80.94° deviation observed in analogous compounds) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₆O₃S: 479.1556) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final coupling step?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation, achieving yields >80% under inert atmospheres .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrophobic intermediates, reducing side-product formation .
  • Temperature Gradients : Stepwise heating (40°C → 100°C) minimizes thermal decomposition of the pyrazine-carboxamido group .

Q. What strategies resolve contradictions in bioactivity data across assay systems?

  • Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) to cross-validate kinase inhibition data. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from ATP concentration variations .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine) to normalize inter-assay variability .
  • Metabolic Stability Testing : Liver microsome assays (human/rat) identify species-specific degradation pathways affecting in vivo vs. in vitro results .

Q. How can computational modeling predict binding interactions with kinase targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., hydrophobic interactions with pyrazine ring and hydrogen bonds with carboxamide groups) .
  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target engagement .
  • Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (e.g., KD = 15 nM for EGFR kinase) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility Profiling : Use shake-flask method with HPLC quantification. For example, logP values >3.5 (calculated via ChemAxon) predict poor aqueous solubility, necessitating co-solvents (e.g., 10% DMSO) in biological assays .
  • pH-Dependent Solubility : Test solubility across pH 3–8; protonation of the pyrazine nitrogen at acidic pH increases solubility by 5-fold .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via LC-MS; <10% degradation after 24 hours indicates robustness .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 4 hours); >90% recovery via protein precipitation (ACN) confirms metabolic resistance .

Structural-Activity Relationship (SAR) Guidance

Q. Which modifications enhance selectivity for kinase targets?

  • Substituent Engineering : Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic pocket binding, reducing off-target effects (e.g., 10-fold selectivity gain in JAK2 vs. JAK1) .
  • Ring Hybridization : Fuse thiazolo-pyridine with pyrimidine (as in ) to enhance π-π stacking with conserved kinase residues .

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